(3-Bromo-2-chloropyridin-4-yl)methanol
CAS No.: 1227502-15-9
Cat. No.: VC8060705
Molecular Formula: C6H5BrClNO
Molecular Weight: 222.47 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1227502-15-9 |
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Molecular Formula | C6H5BrClNO |
Molecular Weight | 222.47 g/mol |
IUPAC Name | (3-bromo-2-chloropyridin-4-yl)methanol |
Standard InChI | InChI=1S/C6H5BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2 |
Standard InChI Key | URVLTYKZPWOLCS-UHFFFAOYSA-N |
SMILES | C1=CN=C(C(=C1CO)Br)Cl |
Canonical SMILES | C1=CN=C(C(=C1CO)Br)Cl |
Chemical Identity and Structural Properties
Molecular Characterization
(3-Bromo-2-chloropyridin-4-yl)methanol belongs to the pyridine family, characterized by a six-membered aromatic ring with nitrogen at position 1. The substituents include bromine at position 3, chlorine at position 2, and a hydroxymethyl group (-CH₂OH) at position 4 . Key identifiers include:
The planar geometry of the pyridine ring and the electron-withdrawing halogens influence reactivity, favoring electrophilic substitutions at the meta and para positions.
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:
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¹H NMR: The hydroxymethyl group (-CH₂OH) resonates as a triplet at δ 4.6–4.8 ppm, while aromatic protons appear as doublets between δ 7.5–8.5 ppm.
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¹³C NMR: The carbon adjacent to bromine (C3) shows a downfield shift (~125 ppm), whereas the chlorinated carbon (C2) appears near 135 ppm.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via halogenation and functionalization of pyridine precursors:
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Halogenation: 4-Picoline undergoes bromination at position 3 using HBr/H₂O₂, followed by chlorination at position 2 with Cl₂/FeCl₃.
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Hydroxymethylation: The methyl group at position 4 is oxidized to a hydroxymethyl group using KMnO₄ in acidic conditions.
Reaction conditions (temperature, stoichiometry) are critical to minimizing side products like dihalogenated species.
Scalability and Optimization
Industrial production employs continuous-flow reactors to enhance yield (≥85%) and purity (≥98%). Key parameters include:
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Temperature: 50–60°C for bromination; 25°C for chlorination.
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Catalysts: FeCl₃ for chlorination; Pd/C for oxidation.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl structures essential in drug scaffolds. For example:
Nucleophilic Substitutions
The chlorine substituent undergoes SNAr reactions with amines, yielding aminopyridines for agrochemicals.
Comparative Analysis with Structural Analogs
Compound | Substituents | Bioactivity (IC₅₀) | Key Application |
---|---|---|---|
(3-Bromo-2-chloropyridin-4-yl)methanol | Br (C3), Cl (C2), CH₂OH (C4) | 45 µM (CYP3A4) | Drug intermediates |
(2-Chloro-5-nitropyridin-4-yl)methanol | Cl (C2), NO₂ (C5), CH₂OH (C4) | 28 µM (CYP3A4) | Antibacterial agents |
Halogen electronegativity correlates with enzymatic inhibition potency, with bromine offering a balance between reactivity and stability.
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